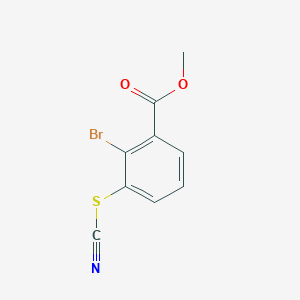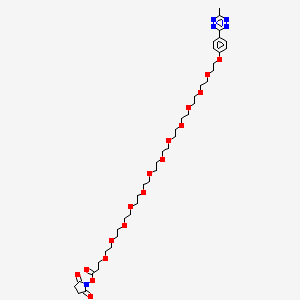
Methyltetrazine-PEG13-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG13-NHS ester is a polyethylene glycol (PEG)-derived linker designed for use in the synthesis of proteolysis targeting chimeras (PROTACs) . This compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a methyltetrazine group that is reactive to trans-cyclooctenes . It is commonly used in click chemistry applications in bioconjugate chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG13-NHS ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and PEG13 with an NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The synthetic route typically involves the following steps:
- Activation of the carboxyl group of PEG13 with NHS in the presence of a coupling agent.
- Reaction of the activated PEG13-NHS with methyltetrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of PEG13 with NHS.
- Efficient coupling with methyltetrazine under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyltetrazine-PEG13-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds . This reaction is commonly used in bioconjugation and click chemistry applications.
Common Reagents and Conditions
Reagents: Primary amines, NHS, coupling agents.
Conditions: Neutral or slightly basic pH, typically in aqueous or organic solvents.
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the methyltetrazine group to the target molecule .
科学研究应用
Methyltetrazine-PEG13-NHS ester has a wide range of applications in scientific research, including:
作用机制
Methyltetrazine-PEG13-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine groups on biomolecules, forming stable amide bonds . The methyltetrazine group is reactive to trans-cyclooctenes, enabling efficient click chemistry reactions . In the context of PROTACs, this compound facilitates the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .
相似化合物的比较
Methyltetrazine-PEG13-NHS ester is unique due to its specific combination of methyltetrazine and PEG13 with an NHS ester. Similar compounds include:
Tetrazine-PEG5-NHS ester: A shorter PEG linker with similar reactivity.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another NHS ester used in click chemistry but with different reactivity.
TCO PEG4 succinimidyl ester: A similar compound with a different reactive group.
This compound stands out due to its longer PEG linker, which provides greater flexibility and solubility in various applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N5O17/c1-34-41-43-40(44-42-34)35-2-4-36(5-3-35)61-33-32-60-31-30-59-29-28-58-27-26-57-25-24-56-23-22-55-21-20-54-19-18-53-17-16-52-15-14-51-13-12-50-11-10-49-9-8-39(48)62-45-37(46)6-7-38(45)47/h2-5H,6-33H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJIFIORGODLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N5O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)
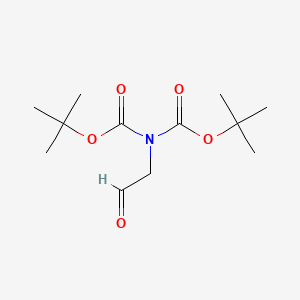
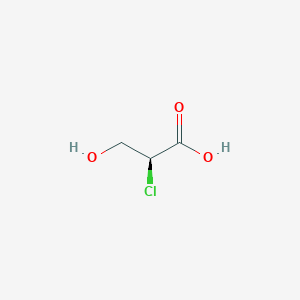

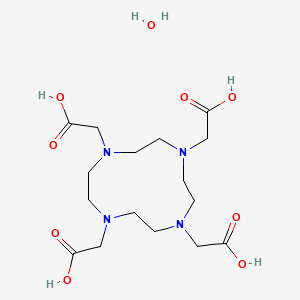
![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)

![2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B8027632.png)
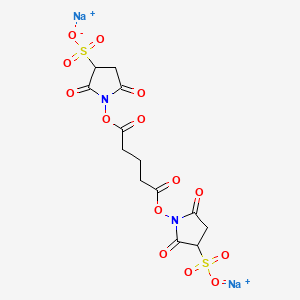
![2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027671.png)
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)
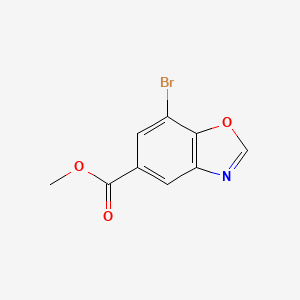
![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
